molecular formula C11H15N B1622765 3-Methyl-2-phenylpyrrolidine CAS No. 525538-05-0

3-Methyl-2-phenylpyrrolidine

Cat. No. B1622765
CAS RN: 525538-05-0
M. Wt: 161.24 g/mol
InChI Key: CWOJBVGDNJVMNZ-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpyrrolidine is a chemical compound with the CAS Number: 525538-05-0 . It has a molecular weight of 161.25 . The IUPAC name for this compound is 3-methyl-2-phenylpyrrolidine . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-phenylpyrrolidine consists of a total of 28 bonds. There are 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

3-Methyl-2-phenylpyrrolidine has a density of 1.0±0.1 g/cm3 . It has a boiling point of 246.6±19.0 °C at 760 mmHg . The molecular formula of this compound is C11H15N .

Scientific Research Applications

Drug Discovery Versatile Scaffold

Pyrrolidine rings, including derivatives like 3-Methyl-2-phenylpyrrolidine , are a common feature in medicinal chemistry due to their presence in numerous bioactive compounds. They serve as versatile scaffolds that can influence the biological activity of the molecules they are part of. The steric factors introduced by substituents on the pyrrolidine ring can significantly affect the structure-activity relationship (SAR) of these compounds .

Synthesis Efficiency Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of pyrrolidine derivatives, such as 3-Methyl-2-phenylpyrrolidine , can be enhanced using MAOS. This method increases synthetic efficiency and aligns with the principles of green chemistry by reducing reaction times and potentially harmful byproducts .

Green Chemistry Flow Synthesis

Flow synthesis techniques have been applied to the production of pyridines, which share some synthetic pathways with pyrrolidines. This method could potentially be adapted for more environmentally friendly production of 3-Methyl-2-phenylpyrrolidine , offering a greener alternative to traditional batch reaction protocols .

Safety and Hazards

The safety information for 3-Methyl-2-phenylpyrrolidine indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOJBVGDNJVMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402028
Record name 3-methyl-2-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525538-05-0
Record name 3-methyl-2-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-phenylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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